

# investigating the chemical structure and properties of UCT943

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **UCT943**

Cat. No.: **B2546588**

[Get Quote](#)

## UCT943: A Preclinical Candidate for the Treatment of Malaria

An In-depth Technical Guide on the Chemical Structure, Properties, and Mechanism of Action of a Next-Generation PI4K Inhibitor

## Introduction

**UCT943** is a potent, next-generation antimalarial compound belonging to the 2-aminopyrazine class.<sup>[1]</sup> It is a preclinical candidate developed to improve upon the properties of the first-in-class Plasmodium phosphatidylinositol 4-kinase (PI4K) inhibitor, MMV048.<sup>[2]</sup> **UCT943** has demonstrated significant improvements in solubility and antiplasmodial potency across various stages of the parasite life cycle.<sup>[2]</sup> This compound exhibits potent activity against both drug-sensitive and multidrug-resistant strains of *Plasmodium falciparum* and *Plasmodium vivax*, suggesting a low risk of cross-resistance with existing antimalarials.<sup>[1]</sup> Its excellent in vitro antiplasmodial activity is complemented by high efficacy in mouse models of malaria.<sup>[2]</sup> **UCT943**'s mode of action, targeting the essential parasite enzyme PI4K, makes it a promising component for a single-exposure radical cure and prophylaxis (SERCaP) strategy to treat, prevent, and block the transmission of malaria.<sup>[1][3]</sup>

## Chemical Structure and Physicochemical Properties

**UCT943** was derived from the optimization of the 2-aminopyridine MMV048. The key structural modification was the incorporation of a piperazinylamide group on the phenyl ring at the 5-position of the 2-aminopyrazine scaffold, which led to improved aqueous solubility.[4][5]

Table 1: Physicochemical Properties of **UCT943**

| Property                                   | Value           | Reference |
|--------------------------------------------|-----------------|-----------|
| Chemical Class                             | 2-aminopyrazine | [1]       |
| Aqueous Solubility (FaSSIF)                | High            | [4]       |
| Passive Permeability                       | High            | [1]       |
| Developability Classification System (DCS) | Class I         | [4]       |

## Biological Activity

**UCT943** is a highly potent inhibitor of Plasmodium PI4K, a crucial enzyme for parasite development across all life cycle stages.[1][4]

## In Vitro Activity

**UCT943** has demonstrated potent, nanomolar activity against various strains and life cycle stages of the malaria parasite.

Table 2: In Vitro Antiplasmodial Activity of **UCT943** (IC50 values)

| Target                 | Strain/Stage                         | IC50 (nM)   | Reference           |
|------------------------|--------------------------------------|-------------|---------------------|
| P. falciparum          | NF54 (drug-sensitive)                | 5.4         | <a href="#">[1]</a> |
| P. falciparum          | K1 (multidrug-resistant)             | 4.7         | <a href="#">[1]</a> |
| P. falciparum          | Clinical Isolates (Ivory Coast)      | 2 - 15      | <a href="#">[4]</a> |
| P. falciparum          | Clinical Isolates (Papua, Indonesia) | 29 (median) | <a href="#">[1]</a> |
| P. vivax               | Clinical Isolates (Papua, Indonesia) | 14 (median) | <a href="#">[1]</a> |
| P. vivax PI4K (PvPI4K) | Enzyme Inhibition                    | 23          | <a href="#">[6]</a> |
| P. falciparum          | Early-stage Gametocytes (I-III)      | 134         | <a href="#">[6]</a> |
| P. falciparum          | Late-stage Gametocytes (IV-V)        | 66          | <a href="#">[6]</a> |
| P. berghei             | Liver Stage Schizonts                | 0.92        | <a href="#">[1]</a> |
| P. vivax               | Liver Stage Schizonts                | <100        | <a href="#">[1]</a> |
| P. vivax               | Hypnozoites                          | <100        | <a href="#">[1]</a> |
| P. cynomolgi           | Liver Stage Schizonts                | <10         | <a href="#">[1]</a> |
| P. cynomolgi           | Hypnozoites                          | <10         | <a href="#">[1]</a> |

## In Vitro Selectivity and Cytotoxicity

**UCT943** exhibits high selectivity for the parasite PI4K enzyme over the human ortholog, which is critical for its safety profile.

Table 3: In Vitro Selectivity and Cytotoxicity of **UCT943**

| Target                              | Cell Line/Enzyme  | IC50/CC50 (µM) | Selectivity (fold) | Reference |
|-------------------------------------|-------------------|----------------|--------------------|-----------|
| Human PI4Kβ                         | Enzyme Inhibition | 5.4            | >200               | [6]       |
| L6 cells                            | Cytotoxicity      | 12             | -                  | [6]       |
| Chinese Hamster Ovarian (CHO) cells | Cytotoxicity      | 17             | -                  | [6]       |
| Vero cells                          | Cytotoxicity      | 113            | -                  | [6]       |
| HepG2 cells                         | Cytotoxicity      | 13             | -                  | [6]       |

## In Vivo Efficacy

The potent in vitro activity of **UCT943** translates to significant efficacy in animal models of malaria.

Table 4: In Vivo Efficacy of **UCT943**

| Model                         | Parameter | Value (mg/kg) | Reference |
|-------------------------------|-----------|---------------|-----------|
| P. berghei mouse model        | ED90      | 1.0           | [5]       |
| P. falciparum NSG mouse model | ED90      | 0.25          | [5]       |

## Mechanism of Action and Signaling Pathway

**UCT943** exerts its antimalarial effect by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K).<sup>[4]</sup> This enzyme is a key component of a signaling pathway that regulates phospholipid biosynthesis, which is essential for parasite membrane formation and trafficking.<sup>[7]</sup> Inhibition of PI4K disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid messenger. This, in turn, affects downstream processes, including the localization and activity of other essential kinases like PfCDPK7, ultimately leading to parasite death.<sup>[7][8]</sup>



[Click to download full resolution via product page](#)

**Fig. 1: UCT943 inhibits the Plasmodium PI4K signaling pathway.**

## Experimental Protocols

The characterization of **UCT943** involved a series of standardized *in vitro* and *in vivo* assays.

### In Vitro Antiplasmodial Activity Assay ([3H]-hypoxanthine incorporation)

This assay is a common method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of *P. falciparum*.

- **Parasite Culture:** Asynchronous cultures of *P. falciparum* strains (e.g., NF54, K1) are maintained in human erythrocytes at a defined parasitemia and hematocrit in RPMI 1640 medium supplemented with human serum.
- **Compound Preparation:** **UCT943** is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final test concentrations.
- **Assay Plate Preparation:** The diluted compound is added to 96-well microtiter plates.
- **Parasite Addition:** Infected erythrocytes are added to the wells containing the test compound and control wells (no drug).
- **Incubation:** Plates are incubated for 48 hours at 37°C in a gas mixture of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>.

- Radiolabeling:  $[3\text{H}]$ -hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
- Harvesting and Measurement: The plates are harvested onto glass-fiber filters, and the incorporation of  $[3\text{H}]$ -hypoxanthine, which is a measure of parasite proliferation, is quantified using a scintillation counter.
- Data Analysis: The IC<sub>50</sub> values are calculated by fitting the dose-response data to a sigmoidal curve.

## In Vivo Efficacy in Mouse Models

In vivo efficacy is assessed using mouse models of malaria, such as the *P. berghei* model and the humanized *P. falciparum* NOD-scid IL-2R<sup>γ</sup> null (NSG) mouse model.<sup>[5]</sup>

- Animal Infection: Mice are infected with a specified number of parasites (e.g., *P. berghei* sporozoites or *P. falciparum*-infected human erythrocytes for NSG mice).
- Compound Administration: **UCT943** is formulated in a suitable vehicle and administered orally to the infected mice, typically for four consecutive days.
- Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
- Efficacy Determination: The 90% effective dose (ED<sub>90</sub>), the dose required to reduce parasitemia by 90% compared to the untreated control group, is calculated.

[Click to download full resolution via product page](#)**Fig. 2:** Workflow for in vitro and in vivo evaluation of UCT943.

## Conclusion

**UCT943** is a promising next-generation PI4K inhibitor with potent, multi-stage antiplasmodial activity and a favorable preclinical profile.[1][2] Its high solubility and permeability, combined with its efficacy against drug-resistant parasite strains, position it as a strong candidate for further development as part of a comprehensive malaria treatment and eradication strategy.[1][4] The detailed characterization of its chemical properties, biological activity, and mechanism of action provides a solid foundation for its progression through the drug development pipeline. However, it is noted that the development of **UCT943** was halted during preclinical safety and toxicity assessment due to signals unrelated to the developmental toxicity observed for its predecessor, MMV340048.[9] This highlights the rigorous and multifaceted nature of preclinical drug development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UCT943 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalaria.pharmacology.org]
- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. embopress.org [embopress.org]
- 8. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Investigating the chemical structure and properties of UCT943]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2546588#investigating-the-chemical-structure-and-properties-of-uct943>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)